3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-15-12-16(2)26(23-15)19-6-5-18(21-22-19)25-10-8-24(9-11-25)14-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODRVASGJBLOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the copper (II) ions present in the active catalytic site of the catecholase enzyme . The compound, being a pyrazole-based ligand, is capable of coordinating to the metal.
Mode of Action
The compound interacts with its target by providing one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen. These are capable of coordinating to the metal, thereby influencing the catalytic activity of the enzyme.
Biochemical Pathways
The compound affects the oxidation reaction of catechol to o-quinone . This reaction is catalyzed by the catecholase enzyme, which has two active sites from the existence of copper (II) ions. The compound’s interaction with the enzyme alters its catalytic activity, thereby affecting this biochemical pathway.
Result of Action
The compound exhibits excellent catalytic activities for the oxidation of catechol to o-quinone. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the type of solvent used can contribute to the interaction and dilution of reactants in the solvent. Additionally, the composition ratios of ligands and metal salts as well as the type of anion in the metal salt can impact the formation of complexes.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 342.42 g/mol. The structure consists of a pyridazine core substituted with a pyrazole and a piperazine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in cell signaling pathways, which are crucial for cancer progression and other diseases.
- Receptor Modulation : It may act as a modulator for certain receptors in the central nervous system, influencing neurotransmitter activity and potentially offering therapeutic benefits for neuropsychiatric disorders.
Biological Activity Data
| Biological Activity | Target | Reference |
|---|---|---|
| Anticancer activity | Various kinases | |
| Antidepressant effects | Serotonin receptors | |
| Anti-inflammatory properties | COX enzymes |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways. A study reported that treatment with this compound led to a reduction in cell viability by over 70% at concentrations above 10 µM.
Neuropharmacological Effects
Research has indicated that the compound may possess antidepressant-like effects in animal models. In one study, administration of the compound resulted in a marked decrease in immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant properties.
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. In a murine model of inflammation, it significantly reduced edema and inflammatory cytokine levels when compared to controls. This suggests that it may inhibit the COX pathway, leading to decreased prostaglandin synthesis.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Certain derivatives of pyrazole and pyridazine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Compounds containing pyrazole rings have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
- CNS Activity : The piperazine group is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.
Case Studies
Several studies have focused on the applications of similar compounds:
- Anticancer Research : A study demonstrated that pyrazole derivatives inhibited the growth of specific cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
- Antimicrobial Studies : Research indicated that compounds with similar structures displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The efficacy was attributed to their ability to disrupt bacterial cell wall synthesis.
- Neuropharmacology : Investigations into piperazine-containing compounds revealed their potential as anxiolytic agents in animal models, suggesting that modifications to the piperazine moiety can enhance CNS activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Features and Physicochemical Properties
The table below compares the target compound with two structurally related pyridazine derivatives:
Functional Group Analysis
Pyrazolyl Substituents :
- Analog 1’s sulfonyl group improves aqueous solubility but reduces membrane permeability compared to the target .
Core Modifications :
- Analog 2’s hydrazine substituent enables conjugation or chelation, contrasting with the target’s piperazine, which is more suited for solubility-tuning .
Preparation Methods
Pyridazine Ring Formation via Cyclocondensation
The 6-chloropyridazine-3-carboxylic acid intermediate is synthesized through cyclocondensation of maleic anhydride with hydrazine derivatives. Key steps include:
-
Maleic anhydride (1 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol at 80°C for 4 hours to form dihydropyridazine-dione.
-
Chlorination using POCl₃ (3 eq) at 110°C for 6 hours yields 6-chloropyridazine-3-carbonyl chloride.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 78 |
| Catalyst | DMAP (0.1 eq) | 85 |
| Temperature | 110°C | 92 |
Chlorinated intermediates enable nucleophilic displacement at C6, critical for piperazine coupling.
Functionalization of the Pyrazole Moiety
3,5-Dimethylpyrazole Synthesis
The 3,5-dimethyl-1H-pyrazole is prepared via Knorr pyrazole synthesis:
-
Acetylacetone (1 eq) reacts with hydrazine hydrate (1.1 eq) in glacial acetic acid under reflux (12 hours).
-
Methylation using methyl iodide (2.2 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 6 hours achieves N1-substitution.
Reaction Monitoring :
-
IR Spectroscopy : Loss of carbonyl stretch (1680 cm⁻¹ → 1600 cm⁻¹) confirms cyclization.
-
¹H NMR : Singlets at δ 2.58 ppm (6H, CH₃) verify dimethyl substitution.
Piperazine Side-Chain Elaboration
Synthesis of 4-(Pyridin-3-ylmethyl)piperazine
-
Piperazine (1 eq) reacts with 3-(bromomethyl)pyridine (1 eq) in acetonitrile at 25°C for 24 hours.
-
Work-up : Filtration through silica gel (CH₂Cl₂/MeOH 9:1) removes unreacted starting materials.
Yield Optimization :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 16 | 68 |
| Et₃N | CH₃CN | 12 | 82 |
| DBU | THF | 8 | 91 |
Alkylation proceeds via SN2 mechanism, requiring polar aprotic solvents for optimal nucleophilicity.
Final Coupling Reactions
C6 Piperazine Coupling
Nucleophilic Aromatic Substitution :
-
Intermediate (1 eq) + 4-(pyridin-3-ylmethyl)piperazine (1.5 eq)
-
Base: KOtBu (3 eq), Solvent: DMF, 90°C, 18 hours
Kinetic Data :
| Equiv. of Piperazine | Conversion (%) |
|---|---|
| 1.0 | 45 |
| 1.5 | 83 |
| 2.0 | 87 |
Excess piperazine drives equilibrium toward product formation despite steric hindrance.
Purification and Characterization
Chromatographic Separation
Crude product is purified via:
Spectroscopic Validation
Key Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.51 (s, 1H, pyridazine-H), 7.89 (d, J=4.8 Hz, 1H, pyridine-H), 3.92 (s, 2H, CH₂-pyridine), 2.58 (s, 6H, CH₃).
Process Optimization Challenges
Competing Side Reactions
-
N7 vs N1 Selectivity : Piperazine coupling at pyridazine C6 competes with N7 attack (15% byproduct).
-
Pyrazole Demethylation : Prolonged heating (>24 h) removes methyl groups (up to 12% loss).
Alternative Synthetic Routes
One-Pot Sequential Coupling
A telescoped approach combines steps 5.1 and 5.2:
-
Reagents : 6-Chloropyridazine, 3,5-dimethylpyrazole, 4-(pyridin-3-ylmethyl)piperazine
-
Conditions : Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), Cs₂CO₃ (3 eq), Toluene/H₂O (3:1), 100°C, 36 hours
Advantages :
Industrial-Scale Considerations
Q & A
Q. Structural Comparison with Analogues
| Compound | Key Structural Differences | Observed Activity |
|---|---|---|
| 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine | Ethoxybenzoyl substituent | Moderate antimicrobial activity |
| 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine | Trifluoromethyl and chloro groups | Enhanced metabolic stability |
| Target Compound | Pyridinylmethyl-piperazine | Under investigation for kinase inhibition |
How can researchers optimize synthetic yield under varying reaction conditions?
Answer:
Optimization requires systematic control of:
- Temperature : Lower temps (0–25°C) reduce side reactions during nucleophilic substitution steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Palladium on carbon (Pd/C) enhances coupling efficiency in Suzuki-Miyaura reactions .
Experimental Design : Use fractional factorial designs (e.g., Box-Behnken) to evaluate interactions between variables like solvent ratio and catalyst loading .
What methodological approaches characterize the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for receptor-ligand interactions .
- X-ray Crystallography : Resolves binding modes of the pyridazine core in enzyme active sites .
- Molecular Dynamics Simulations : Predicts stability of piperazine-pyrrol interactions in aqueous environments .
Validation : Cross-correlate SPR data with in vitro enzymatic assays (e.g., IC50 measurements) to confirm target engagement .
How should contradictory data in biological assays be resolved to refine structure-activity relationships (SAR)?
Answer:
Contradictions often arise from:
- Assay variability : Validate protocols using positive controls (e.g., known kinase inhibitors) .
- Off-target effects : Perform counter-screening against unrelated receptors (e.g., GPCRs) .
- Structural analogs : Compare activity trends across derivatives (see Table in FAQ 1) to isolate critical substituents .
Statistical Approach : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from SAR trends .
What advanced computational methods predict pharmacokinetic properties?
Answer:
- QSAR Models : Correlate logP values (calculated via ChemAxon) with bioavailability .
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration using free-energy perturbation .
- CYP450 Inhibition Assays (in silico) : Predict metabolic stability via docking into cytochrome P450 isoforms .
Data Integration : Combine predictions with in vitro hepatocyte clearance assays for validation .
What strategies improve metabolic stability in derivative design?
Answer:
- Substituent Engineering : Replace metabolically labile groups (e.g., methyl) with trifluoromethyl .
- Steric Shielding : Introduce bulky groups adjacent to vulnerable sites (e.g., ortho to pyridazine nitrogen) .
- In Vitro Screening : Use liver microsomes to quantify half-life improvements and identify metabolic hotspots .
Case Study : Analogues with 4-ethoxybenzoyl substituents showed 2.5× longer half-life than methyl derivatives .
How do researchers address solubility challenges during in vivo studies?
Answer:
- Co-solvent Systems : Use PEG-400/water mixtures (70:30) to enhance aqueous solubility .
- Salt Formation : React with hydrochloric acid to generate water-soluble hydrochloride salts .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve bioavailability .
Validation : Monitor plasma concentration via LC-MS/MS to confirm formulation efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
